molecular formula C10H11NO2S B11941989 4-(Acetoxymethyl)thiobenzamide

4-(Acetoxymethyl)thiobenzamide

Cat. No.: B11941989
M. Wt: 209.27 g/mol
InChI Key: KHNNEWLUJVVAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetoxymethyl)thiobenzamide is an organic compound with the molecular formula C10H11O2N1S1 It is a derivative of thiobenzamide, characterized by the presence of an acetoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Acetoxymethyl)thiobenzamide can be synthesized through several methods. One common approach involves the reaction of thiobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Acetoxymethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium boroh

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(4-carbamothioylphenyl)methyl acetate

InChI

InChI=1S/C10H11NO2S/c1-7(12)13-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)

InChI Key

KHNNEWLUJVVAPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.